N-(4-acetyl-1,3-thiazol-2-yl)azetidine-3-carboxamide
Description
N-(4-acetyl-1,3-thiazol-2-yl)azetidine-3-carboxamide is a heterocyclic compound featuring a thiazole ring substituted with an acetyl group at the 4-position and an azetidine-3-carboxamide moiety at the 2-position. The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, is a common pharmacophore in medicinal chemistry due to its role in modulating biological activity and binding affinity. The azetidine group, a four-membered saturated ring with one nitrogen atom, contributes to conformational rigidity and metabolic stability compared to larger cyclic amines. This compound’s structural uniqueness lies in the combination of a polar acetyl group and a compact azetidine-carboxamide system, which may influence solubility, target selectivity, and pharmacokinetic properties.
Properties
Molecular Formula |
C9H11N3O2S |
|---|---|
Molecular Weight |
225.27 g/mol |
IUPAC Name |
N-(4-acetyl-1,3-thiazol-2-yl)azetidine-3-carboxamide |
InChI |
InChI=1S/C9H11N3O2S/c1-5(13)7-4-15-9(11-7)12-8(14)6-2-10-3-6/h4,6,10H,2-3H2,1H3,(H,11,12,14) |
InChI Key |
HHOKILYJEJQQMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CSC(=N1)NC(=O)C2CNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetyl-1,3-thiazol-2-yl)azetidine-3-carboxamide typically involves multi-step reactions. One common method includes the reaction of 4-acetylthiazole with azetidine-3-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(4-acetyl-1,3-thiazol-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group such as a halogen or alkyl group .
Scientific Research Applications
N-(4-acetyl-1,3-thiazol-2-yl)azetidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-acetyl-1,3-thiazol-2-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets. For example, its antimicrobial activity may result from its ability to inhibit bacterial enzymes or disrupt cell membranes. Its anticancer properties might involve the inhibition of specific signaling pathways or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Thiazole Core : All compounds share the thiazole scaffold, which is critical for interactions with enzymes like COX/LOX or kinases.
- The azetidine-3-carboxamide group introduces steric constraints and hydrogen-bonding capacity, differentiating it from bulkier analogs like benzyl-thiazoles or propanamide derivatives. Phenolic or benzyl substituents (e.g., compounds 6a, 6b, and derivatives) improve anti-inflammatory or anticancer activity but may reduce metabolic stability compared to the azetidine system.
Physicochemical Properties
- Molecular Weight and LogP : The target compound’s molecular weight (~265 g/mol, estimated) and moderate LogP (predicted) align with Lipinski’s rules, contrasting with bulkier analogs (e.g., benzyl-thiazoles in ).
Biological Activity
N-(4-acetyl-1,3-thiazol-2-yl)azetidine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
N-(4-acetyl-1,3-thiazol-2-yl)azetidine-3-carboxamide contains both a thiazole ring and an azetidine structure, along with a carboxamide functional group. These components contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C9H11N3O2S |
| Molecular Weight | 225.27 g/mol |
| IUPAC Name | N-(4-acetyl-1,3-thiazol-2-yl)azetidine-3-carboxamide |
| InChI Key | HHOKILYJEJQQMO-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that N-(4-acetyl-1,3-thiazol-2-yl)azetidine-3-carboxamide exhibits significant antimicrobial properties. It is believed to inhibit bacterial enzymes and disrupt cell membranes, which may contribute to its effectiveness against various pathogens.
Antiviral Properties
The compound is also being investigated for its antiviral potential. The thiazole moiety is known for its activity against viral infections, suggesting that this compound may interfere with viral replication mechanisms.
Anticancer Effects
N-(4-acetyl-1,3-thiazol-2-yl)azetidine-3-carboxamide has been evaluated for its anticancer properties. Studies show that it may induce apoptosis in cancer cells and inhibit specific signaling pathways associated with tumor growth . For instance, it has been tested against several cancer cell lines, demonstrating cytotoxic effects comparable to known anticancer agents .
The biological mechanisms underlying the activity of N-(4-acetyl-1,3-thiazol-2-yl)azetidine-3-carboxamide are thought to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Cell Membrane Disruption : Its structural components allow it to interact with and disrupt cellular membranes, leading to cell death.
- Signal Transduction Modulation : It may alter signal transduction pathways critical for cell survival and proliferation in cancer cells.
Case Studies
Several studies have focused on the biological activity of related compounds, providing insights into the potential efficacy of N-(4-acetyl-1,3-thiazol-2-yl)azetidine-3-carboxamide:
- Anticancer Activity : A study examined various thiazole derivatives for their cytotoxic effects on cancer cell lines, revealing that modifications in the thiazole structure could enhance potency against specific cancer types .
- Antimicrobial Testing : Another research effort evaluated the antimicrobial efficacy of thiazole-based compounds against a range of bacteria and fungi, establishing a correlation between structural features and biological activity.
Future Directions
The promising biological activities of N-(4-acetyl-1,3-thiazol-2-yl)azetidine-3-carboxamide warrant further investigation. Future research should focus on:
- In Vivo Studies : To validate the efficacy and safety of the compound in living organisms.
- Mechanistic Studies : To elucidate the precise molecular pathways affected by this compound.
- Derivatization : Exploring modifications to enhance its pharmacological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
